N-(3-(苯并[d]噻唑-2-基)-4,5,6,7-四氢苯并[b]噻吩-2-基)-3-对甲苯基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide is a useful research compound. Its molecular formula is C25H24N2O3S3 and its molecular weight is 496.66. The purity is usually 95%.
BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- The compound’s unique structure makes it a potential candidate for cancer therapy. Researchers have investigated its cytotoxic effects on cancer cell lines, particularly those resistant to conventional treatments . Further studies are needed to understand its mechanism of action and optimize its efficacy.
- Benzothiazole derivatives, including this compound, have demonstrated antibacterial and antifungal activities. Their ability to inhibit microbial growth makes them promising candidates for developing new antimicrobial agents .
- N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(4-methylbenzenesulfonyl)propanamide has shown anti-inflammatory effects in preclinical studies. Investigating its impact on inflammatory pathways could lead to novel anti-inflammatory drugs .
- Recent advances in benzothiazole-based antitubercular compounds highlight their potential in combating tuberculosis. While more research is needed, this compound’s structure could contribute to the development of effective antitubercular drugs .
- Thiazole moieties, like the one in this compound, have been associated with antiviral properties. Additionally, functionalized quinolines (such as the benzothiazole core) have shown promise in treating Parkinson’s disease .
- Combining pharmacophores in a single molecule is a well-established approach for drug development. Researchers may explore synergistic effects by combining this compound with other bioactive molecules or existing drugs .
Anticancer Activity
Antibacterial and Antifungal Properties
Anti-Inflammatory Potential
Antitubercular Compounds
Antiviral and Antiparkinsonian Activities
Drug Combination Strategies
作用机制
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it reduces the conversion of arachidonic acid into pro-inflammatory mediators like thromboxane and prostaglandins . This leads to a decrease in inflammation and pain.
Result of Action
The inhibition of COX enzymes leads to a decrease in the production of pro-inflammatory mediators . This results in anti-inflammatory effects, reducing inflammation and pain. In addition, some derivatives of this compound have shown promising activity against certain bacterial strains .
属性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S3/c1-16-10-12-17(13-11-16)33(29,30)15-14-22(28)27-25-23(18-6-2-4-8-20(18)31-25)24-26-19-7-3-5-9-21(19)32-24/h3,5,7,9-13H,2,4,6,8,14-15H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEYCMMUBFGTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-tosylpropanamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。